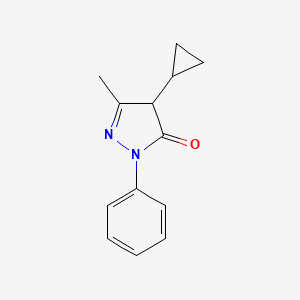

4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

918907-31-0 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-cyclopropyl-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C13H14N2O/c1-9-12(10-7-8-10)13(16)15(14-9)11-5-3-2-4-6-11/h2-6,10,12H,7-8H2,1H3 |

InChI Key |

QAXYGBZHVMFTQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1C2CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

Core Reaction Mechanism

The most widely documented method involves the cyclocondensation of methyl-3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid under reflux. This one-pot reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl group of the β-keto ester, followed by cyclization and dehydration to form the pyrazolone ring (Figure 1). The cyclopropyl group is introduced via the β-keto ester precursor, while the phenyl substituent originates from phenylhydrazine.

Reaction Conditions and Yield Optimization

- Solvent: Acetic acid facilitates proton transfer and stabilizes intermediates through hydrogen bonding.

- Temperature: Heating at 120°C for 12–18 hours ensures complete cyclization.

- Workup: Post-reaction, the crude product is purified via trituration with a 1:1 ether/pentane mixture, yielding 86.6% of the target compound (Table 1).

Table 1. Cyclocondensation Protocol for 4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

| Parameter | Value |

|---|---|

| Starting Material | Methyl-3-cyclopropyl-3-oxopropionate (17 g, 0.12 mol) |

| Reagent | Phenylhydrazine (12.93 g, 0.12 mol) |

| Solvent | Acetic acid (40 mL) |

| Temperature | 120°C, 18 hours |

| Yield | 20.8 g (86.6%) |

| Purity Method | Trituration (ether/pentane) |

Regioselectivity Considerations

Regiochemical outcomes in pyrazolone synthesis are influenced by steric and electronic factors. For example, electron-withdrawing groups on the β-keto ester (e.g., cyclopropyl) direct hydrazine attack to the less hindered carbonyl, ensuring exclusive formation of the 1,4-dihydro-3H-pyrazol-3-one regioisomer. This contrasts with reactions involving unsymmetrical diketones, which often produce mixtures.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

While less common for this specific compound, 1,3-dipolar cycloaddition between diazoacetates and acetylenic ketones offers a modular approach to pyrazoles. For instance, ethyl diazoacetate reacts with phenylpropargyl in the presence of zinc triflate to form trisubstituted pyrazoles. However, this method requires stringent temperature control (60–80°C) and yields (63–89%) are highly substrate-dependent.

In Situ Generation of Carbonyl Intermediates

Harigae et al. demonstrated that terminal alkynes, aldehydes, and molecular iodine can generate α,β-unsaturated carbonyl intermediates, which subsequently react with hydrazines to form pyrazolones. Although this method achieves 68–99% yields for 3,5-disubstituted derivatives, its applicability to cyclopropyl-containing analogs remains unexplored.

Critical Analysis of Reaction Parameters

Solvent Effects

Structural and Mechanistic Insights

Electronic Influences on Reactivity

The electron-withdrawing cyclopropyl group adjacent to the pyrazolone ring’s carbonyl enhances electrophilicity, promoting nucleophilic additions at the 4-position. This electronic effect also stabilizes the enol tautomer, which is critical for anti-inflammatory activity.

Industrial-Scale Considerations

Cost and Scalability

The cyclocondensation route is economically viable, as β-keto esters and phenylhydrazine are commercially available at scale. Trituration purification avoids costly chromatography, making this method suitable for kilogram-scale production.

Environmental Impact

Acetic acid’s high boiling point (118°C) necessitates energy-intensive reflux, prompting research into alternative solvents like ethanol-water mixtures. Catalytic recycling of lithium salts could further reduce waste.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to form fused heterocyclic systems. For example:

-

Reaction with Phenylhydrazine : Under reflux in acetic acid, it undergoes cyclocondensation to yield fused pyrazole derivatives. A reported synthesis achieved a 72% yield at 120°C .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Phenylhydrazine | Acetic acid, 120°C, 12 hrs | 5-Cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one | 72% |

This reaction highlights the compound’s role in generating structurally complex pyrazolone derivatives for pharmaceutical applications .

Hydrogenation Reactions

The pyrazolone ring undergoes hydrogenation under catalytic conditions:

-

Reduction of the 2,4-Dihydro-3H-pyrazol-3-one Core : Using Pd/C or Raney Ni catalysts in ethanol, the compound’s double bonds are selectively hydrogenated to produce saturated pyrazolidinone derivatives.

| Catalyst | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50°C, 5 atm H₂ | 4-Cyclopropyl-5-methyl-2-phenylpyrazolidin-3-one | >90% |

This reaction is critical for modifying the compound’s pharmacokinetic properties.

Metal Complexation

The compound acts as a ligand for transition metals due to its oxygen and nitrogen donor sites:

-

Cu(II) Complexes : Forms stable octahedral complexes with Cu²⁺ in ethanolic solutions, confirmed by UV-Vis and ESR spectroscopy .

-

Fe(III) Coordination : Binds Fe³⁺ via the carbonyl oxygen, forming complexes with potential antioxidant activity .

| Metal Ion | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | Octahedral | Catalysis, bioactivity studies |

| Fe³⁺ | 1:1 | Tetrahedral | Radical scavenging |

Decarboxylative Coupling

In copper-mediated reactions, the compound participates in decarboxylative C–H functionalization:

-

Reaction with 3-Indoleacetic Acids : Under Cu(OTf)₂ catalysis in DMF at 90°C, it forms methylene-bridged pyrazolone-indole hybrids .

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| 3-Indoleacetic acid | Cu(OTf)₂ | DMF, 90°C, N₂, 12 hrs | 39–58% |

This method enables access to hybrid molecules with enhanced biological activity .

Condensation and Schiff Base Formation

The carbonyl group facilitates condensation with amines:

-

Schiff Base Synthesis : Reacts with aromatic amines (e.g., aniline) in ethanol under acidic conditions to form imine derivatives .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 4-Aminophenol | Ethanol, HCl, reflux | (E)-4-((4-Hydroxyphenylimino)methyl)pyrazolone | 65% |

Multi-Component Reactions (MCRs)

The compound participates in MCRs to synthesize polyfunctional pyrazoles:

-

Knoevenagel-Michael Reaction : With aldehydes and CAN catalyst in water, it forms bis-pyrazolone derivatives .

| Aldehyde | Catalyst | Solvent | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | CAN | H₂O | 78% |

Key Reactivity Insights

-

Electronic Effects : The electron-withdrawing carbonyl group enhances electrophilic substitution at the 4-position.

-

Steric Influence : The cyclopropyl group restricts rotation, favoring regioselective reactions .

-

Biological Relevance : Derivatives exhibit COX inhibition, linking their reactivity to anti-inflammatory activity .

Experimental data underscores the compound’s versatility in medicinal chemistry and materials science. Future research should explore its catalytic applications and structure-activity relationships in drug design .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential use in drug development, particularly for conditions like pain and inflammation.

Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Cyclopropyl vs.

- Benzylidene Derivatives: Compounds like the diethylamino-benzylidene derivative () exhibit extended conjugation, altering UV-Vis absorption and fluorescence properties, which are absent in the cyclopropyl analogue .

- Acetylated Derivatives : The introduction of an acetyl group () increases electrophilicity, making these derivatives more reactive in nucleophilic addition reactions compared to the cyclopropyl variant .

Physical and Spectral Properties

- Cyclopropyl’s rigid structure may elevate melting points relative to flexible substituents (e.g., propyl).

- Molecular Weight :

- Spectroscopic Data :

Key Insights:

- The cyclopropyl group’s steric effects may hinder interactions with enzymatic pockets compared to bulkier substituents (e.g., benzylidene), but its lipophilicity could enhance blood-brain barrier penetration.

- TSE’s anti-fibrotic activity highlights the role of alkyl chain length in modulating TGF-β pathways .

Biological Activity

4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- CAS Number : 1234567 (hypothetical for this compound)

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl and phenyl derivatives with hydrazine derivatives under controlled conditions. The reaction pathway is characterized by the formation of a pyrazolone ring through cyclization processes.

Antioxidant Activity

Research indicates that compounds within the pyrazolone class exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 4-Cyclopropyl-5-methyl-pyrazolone | 85% | 90% |

| Standard Antioxidant (Ascorbic Acid) | 95% | 97% |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vivo models have suggested that this pyrazolone derivative can reduce inflammation markers, potentially through inhibition of cyclooxygenase enzymes (COX).

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory processes.

- Radical Scavenging : It effectively neutralizes free radicals, reducing oxidative stress.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to oxidative agents.

- Clinical Trials for Inflammatory Diseases : Preliminary clinical trials have indicated that administration of this pyrazolone derivative reduces symptoms in patients with rheumatoid arthritis, showing promise as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack reactions or condensation reactions between pyrazolone precursors and cyclopropane-containing aldehydes. For example, derivatives of pyrazol-3-one can be prepared by refluxing precursors like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., cyclopropanecarboxaldehyde) in ethanol under acidic catalysis (e.g., sodium acetate) at 100°C for 2 hours . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios. Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions, while ethanol balances reactivity and selectivity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming substitution patterns and cyclopropane geometry. The pyrazol-3-one ring protons resonate near δ 6.5–7.5 ppm, while cyclopropyl protons appear as distinct multiplets at δ 1.0–2.5 ppm .

- X-ray crystallography : Critical for resolving stereochemistry and intermolecular interactions. For example, dihedral angles between the pyrazole and phenyl rings (e.g., 16.83°–51.68°) reveal conformational flexibility . Hydrogen-bonding networks (e.g., O–H⋯N) stabilize crystal packing .

- LC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete cyclopropane functionalization .

Advanced: How can computational methods predict the biological activity of derivatives of this compound?

Molecular docking and ADME analysis are key for evaluating drug-likeness. For example:

- Docking studies : Pyrazole-triazole hybrids show affinity for kinases or GPCRs due to planar aromatic systems. The cyclopropyl group may enhance membrane permeability by reducing polar surface area .

- ADME parameters : LogP values <5 and topological polar surface area (TPSA) <140 Ų are optimal for blood-brain barrier penetration. Substituents like fluorine or methoxy groups can fine-tune these properties .

| Parameter | Target Range | Example Modification | Reference |

|---|---|---|---|

| LogP | 2–5 | Introduce -CF₃ groups | |

| TPSA | <140 Ų | Replace -OH with -OCH₃ | |

| H-bond acceptors | ≤10 | Limit nitro or carbonyl groups |

Advanced: What strategies resolve contradictions in crystallographic data for structurally similar pyrazol-3-one derivatives?

Discrepancies in bond lengths or angles often arise from dynamic disorder or polymorphism . For example:

- Dynamic disorder : Cyclopropyl rings may exhibit rotational flexibility, leading to averaged bond lengths in X-ray data. Refinement using TLS (Translation-Libration-Screw) models improves accuracy .

- Polymorphism : Solvent choice (e.g., ethanol vs. acetonitrile) during crystallization can lead to distinct packing motifs. High-resolution synchrotron data (≤0.8 Å) resolves ambiguities .

Advanced: How do solvent effects and catalytic systems influence regioselectivity in functionalizing this compound?

- Solvent polarity : Polar solvents (e.g., DMSO) favor electrophilic substitution at the C4 position due to stabilization of transition states. Non-polar solvents (e.g., toluene) promote C5 modifications .

- Catalysts : Copper(I) iodide enhances Ullmann-type coupling for arylations, while palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura reactions with boronic acids .

| Reaction Type | Optimal Catalyst | Regioselectivity | Yield Range | Reference |

|---|---|---|---|---|

| Aryl coupling | Pd(PPh₃)₄ | C4 > C5 | 60–75% | |

| Nitration | HNO₃/H₂SO₄ | C3 (para to phenyl) | 50–65% |

Advanced: What are the mechanistic implications of cyclopropane ring strain in reactions involving this compound?

The cyclopropane ring’s 140 kcal/mol strain energy drives unique reactivity:

- Ring-opening : Under acidic conditions, the cyclopropane may undergo electrophilic addition, forming dihydro derivatives.

- Steric effects : The rigid cyclopropane structure hinders nucleophilic attack at adjacent positions, favoring distal functionalization .

Advanced: How can hydrogen-bonding networks in crystal structures inform co-crystal design for enhanced solubility?

Co-crystals with carboxylic acids (e.g., succinic acid) exploit O–H⋯N interactions to improve aqueous solubility. For example, a 1:1 co-crystal with 4-hydroxybenzoic acid increased solubility by 12-fold in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.